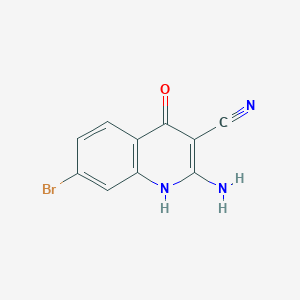

2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile

Description

Properties

Molecular Formula |

C10H6BrN3O |

|---|---|

Molecular Weight |

264.08 g/mol |

IUPAC Name |

2-amino-7-bromo-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H6BrN3O/c11-5-1-2-6-8(3-5)14-10(13)7(4-12)9(6)15/h1-3H,(H3,13,14,15) |

InChI Key |

GCUOOAMSMQTDEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C(C2=O)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile: A Technical Whitepaper

Executive Summary & Chemical Identity

As researchers operating out of Japan's leading pharmaceutical hubs, we continuously seek highly functionalized heterocyclic building blocks to drive next-generation drug discovery. 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 2060030-41-1) has emerged as a scaffold of significant interest, particularly in the development of kinase inhibitors and targeted anticancer therapeutics.

The quinoline core—substituted with an amino group, a hydroxyl group (which exhibits tautomerism with its quinolone form), a cyano group, and a heavy bromine atom—provides a versatile, rigid framework for structural elaboration. This whitepaper details the physicochemical properties, causality-driven synthetic methodologies, and biological evaluation protocols for this compound.

Physicochemical Properties

A compound's physicochemical profile dictates its solubility, reactivity, and binding affinity within biological targets. The strategic placement of the bromine atom at the C7 position, combined with the hydrogen-bonding network at the C2, C3, and C4 positions, creates a highly specific pharmacophore.

Table 1: Core Quantitative Physicochemical Parameters

| Property | Value | Causality / Structural Implication |

| Molecular Formula | C₁₀H₆BrN₃O | Defines the baseline atomic composition and isotopic distribution. |

| Molecular Weight | 264.08 g/mol | Falls well within Lipinski's Rule of 5, ensuring optimal baseline parameters for oral bioavailability. |

| CAS Registry Number | 2060030-41-1 | Unique identifier for procurement, safety tracking, and database cross-referencing [1]. |

| Topological Polar Surface Area (TPSA) | ~90.1 Ų | Strikes a critical balance between aqueous solubility and cellular membrane permeability. |

| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Facilitates critical hinge-binder interactions within the ATP-binding pockets of kinases. |

| Hydrogen Bond Acceptors | 4 (N, O, C≡N) | Enhances target specificity via localized dipole-dipole interactions. |

| Halogen Bonding Potential | High (C7-Br) | The polarizable bromine atom at C7 forms orthogonal halogen bonds with backbone carbonyls in protein targets, significantly boosting binding affinity. |

Synthetic Methodology and Mechanistic Rationale

The synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles traditionally involves the base-catalyzed condensation of an activated anthranilic acid derivative with malononitrile. Recent optimized protocols [2] utilize N-(2-aminobenzoyl)benzotriazoles to improve yields and circumvent the need for excessively harsh reaction conditions.

Fig 1: Base-catalyzed condensation workflow for quinoline-3-carbonitrile synthesis.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: Dissolve 10 mmol of N-(2-amino-4-bromobenzoyl)benzotriazole and 10 mmol of malononitrile in 60 mL of anhydrous 1,4-dioxane.

-

Expert Insight (Causality): 1,4-dioxane is deliberately selected over lower-boiling ethereal solvents like THF. Its higher boiling point (~101°C) provides the necessary thermal energy to drive the subsequent intramolecular cyclization step immediately following the initial nucleophilic attack.

-

-

Base Addition: Add 10 mmol of potassium tert-butoxide (tert-BuOK) to the reaction mixture.

-

Expert Insight (Causality):tert-BuOK is a bulky, sterically hindered, non-nucleophilic base. It selectively deprotonates the highly acidic methylene protons of malononitrile (pKa ~11) to form the reactive carbanion, without initiating an unwanted nucleophilic attack on the benzotriazole leaving group.

-

-

Reflux: Heat the mixture to reflux for 2 hours under an inert nitrogen atmosphere. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase.

-

Quenching and Precipitation: Cool the reaction to room temperature, remove the solvent under reduced pressure, and acidify the remaining residue to pH 2 using 2N HCl.

-

Expert Insight (Causality): Acidification serves a dual purpose: it completely neutralizes the strong base to quench the reaction, and it forces the precipitation of the target compound by protonating the quinoline nitrogen. This shifts the equilibrium toward the insoluble, neutral/zwitterionic form in the aqueous medium.

-

-

Purification: Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from ethanol to achieve >95% purity.

Biological Application: EGFR Kinase Inhibition

Quinoline-3-carbonitriles are prominent scaffolds for Epidermal Growth Factor Receptor (EGFR) inhibitors [2]. The 2-amino and 4-hydroxy groups act as critical hinge-binding motifs, effectively mimicking the adenine ring of ATP. The 7-bromo substituent projects deeply into the hydrophobic pocket of the kinase domain. Here, its polarizability allows for strong van der Waals interactions and specific halogen bonding, which significantly increases the binding affinity compared to unhalogenated or fluorinated analogs.

Fig 2: Mechanism of action: competitive inhibition of the EGFR signaling cascade.

Experimental Workflow: Self-Validating Kinase Assay Protocol

To evaluate the inhibitory potency (IC₅₀) of the synthesized compound against EGFR, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.

-

Assay Setup: Prepare a 384-well low-volume microplate.

-

Reagent Dispensing: Add 5 µL of recombinant EGFR kinase domain (optimized concentration), 5 µL of the quinoline inhibitor (prepared via serial dilutions in DMSO, ensuring final assay DMSO concentration remains <1%), and 10 µL of the ATP/substrate mixture.

-

Internal Controls (Self-Validation System):

-

Positive Control: Include wells with Erlotinib (a known, potent EGFR inhibitor) to validate the assay's sensitivity and dynamic range.

-

Vehicle Control (Max Signal): Include wells with 1% DMSO (no inhibitor) to establish the maximum uninhibited kinase activity.

-

Background Control (Min Signal): Include wells containing buffer and substrate, but no enzyme, to establish baseline fluorescence noise.

-

-

Incubation & Detection: Incubate the plate for 60 minutes at room temperature (22-25°C). Add the TR-FRET detection antibody (e.g., Europium-labeled anti-phosphotyrosine). Read the plate on a compatible microplate reader at excitation 340 nm and dual emissions at 615 nm and 665 nm.

-

Data Quality Assurance: Calculate the Z'-factor using the Max (Vehicle) and Min (Background) controls.

-

Expert Insight (Causality): A Z'-factor > 0.5 mathematically confirms that the separation band between the positive and negative controls is wide enough, proving the assay is robust and the resulting IC₅₀ data is highly trustworthy.

-

Conclusion

2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile represents a sophisticated intersection of precise physicochemical tuning and practical synthetic accessibility. By leveraging bulky bases in multicomponent condensations, researchers can efficiently access this scaffold. Its inherent structural properties—specifically the strategic placement of the bromine atom for halogen bonding and the amino/hydroxyl groups for hinge binding—make it an invaluable precursor for next-generation targeted therapeutics in oncology.

References

- BLD Pharmatech Co., Limited. "BLD Pharmatech Co., Limited (Page 123) @ ChemBuyersGuide.com, Inc." ChemBuyersGuide.

- Şenol, et al. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition." TÜBİTAK Academic Journals.

A Technical Guide to the Biological Activities of Substituted Quinoline-3-carbonitriles

Abstract: The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Among its many derivatives, substituted quinoline-3-carbonitriles have garnered significant attention due to their synthetic accessibility and diverse pharmacological profile. This technical guide provides a comprehensive analysis of the primary biological activities associated with this class of compounds, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The narrative synthesizes mechanistic insights, structure-activity relationships (SAR), and detailed, field-proven experimental protocols to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Quinoline-3-carbonitrile Scaffold

The quinoline molecule, a fusion of a benzene ring and a pyridine ring, is a privileged heterocyclic structure.[2][4][5] The introduction of a carbonitrile (cyano, -C≡N) group at the 3-position significantly influences the molecule's electronic properties and its ability to interact with biological targets. This cyano group can act as a hydrogen bond acceptor and participate in various chemical reactions, making it a key feature for molecular design. The versatility of synthetic methods, such as the one-pot multicomponent reaction of aldehydes, ethyl cyanoacetate, and other reagents, allows for the creation of diverse libraries of substituted quinoline-3-carbonitriles for biological screening.[6]

This guide will explore the major therapeutic areas where these compounds have shown promise, grounded in experimental evidence and validated methodologies.

Anticancer Activity

Substituted quinoline-3-carbonitriles have emerged as a significant class of anticancer agents, demonstrating cytotoxic effects against a wide range of cancer cell lines.[1][7][8] Their mechanisms of action are diverse and often involve the inhibition of critical pathways that control cell growth, proliferation, and survival.[7][8][9]

Mechanisms of Action

2.1.1. Kinase Inhibition: A primary mechanism for the anticancer activity of quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[10] Many cancers are characterized by the overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) and HER-2.[10] Certain 4-anilinoquinoline-3-carbonitrile derivatives have been specifically designed as irreversible inhibitors of EGFR and HER-2 tyrosine kinases.[11] These compounds typically feature a reactive group, such as a Michael acceptor, that forms a covalent bond with a cysteine residue in the ATP-binding site of the kinase, leading to permanent inactivation.[11] The carbonitrile group at the C-3 position is often crucial for this inhibitory activity.[4]

2.1.2. Apoptosis Induction and Cell Cycle Arrest: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[7][8][9] For instance, some compounds have been shown to halt the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.[12] This can be a consequence of kinase inhibition or other pathway disruptions that signal to the cell's internal machinery to cease proliferation.

2.1.3. Topoisomerase Inhibition: DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication and transcription. Some quinoline-based drugs, like the well-known camptothecin, function by inhibiting these enzymes, leading to DNA damage and cell death.[4][8] This mechanism is also relevant for certain quinoline-3-carbonitrile derivatives.

Signaling Pathway Visualization

The following diagram illustrates a simplified pathway of EGFR inhibition by a substituted quinoline-3-carbonitrile, leading to downstream effects on cell proliferation and survival.

Caption: EGFR signaling pathway and its inhibition by a quinoline-3-carbonitrile derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring.[13]

-

Position 4: Aniline substitution at C4 is a common feature in potent kinase inhibitors. The specific substituents on the aniline ring can fine-tune the binding affinity and selectivity.[4][11]

-

Position 6 & 7: Disubstitution with groups like methoxy (-OCH3) or small alkyl chains often enhances activity. Water-solubilizing substituents at these positions can improve pharmacokinetic properties.[11]

-

Position 2: Modifications at the C2 position can significantly impact the compound's overall profile, influencing its potency and spectrum of activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14][15][18] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells into a 96-well flat-bottom microplate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline-3-carbonitrile compounds in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, if used for solubilization) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

-

MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[14]

-

Formazan Formation: Incubate the plate for 4 hours in the incubator.[14] During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[14][17][18] Gently pipette to ensure complete dissolution. The plate may be left overnight in the incubator to ensure full solubilization.[14]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14][16][17] A reference wavelength of >650 nm can be used to subtract background noise.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Quinoline derivatives have a storied history as antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics.[1] Substituted quinoline-3-carbonitriles have also demonstrated promising antibacterial and antifungal activities.[6][19][20][21]

Mechanism of Action

The primary antibacterial target for many quinoline compounds is bacterial DNA gyrase (a type II topoisomerase).[1][6] By inhibiting this enzyme, the compounds interfere with DNA replication and repair, ultimately leading to bacterial cell death.[1] The specific interactions and mechanisms for novel quinoline-3-carbonitriles are an active area of research, with some compounds potentially having different or multiple targets.[6]

Data Presentation: Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Q-CN-01 | 16 | 32 | 64 |

| Q-CN-02 | 8 | 16 | 32 |

| Q-CN-03 | >128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 4 |

| Note: This table contains example data for illustrative purposes. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Broth Microdilution method is the reference standard for determining the MIC of an antimicrobial agent.[22] It provides a quantitative measure of susceptibility.[23]

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[23]

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 11.[22] In column 1, add 200 µL of the test compound at twice the highest desired final concentration.

-

Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 10, and discard the final 100 µL from column 10.[24] This creates a gradient of compound concentrations. Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., to a 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the prepared inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria.[22]

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23] A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in visualizing viability, where a color change indicates metabolic activity.[25]

Workflow Visualization

This diagram outlines the general workflow for screening and evaluating the biological activity of newly synthesized compounds.

Caption: General workflow for the discovery of bioactive quinoline-3-carbonitriles.

Other Notable Biological Activities

Beyond their anticancer and antimicrobial effects, substituted quinoline-3-carbonitriles have been investigated for other important therapeutic properties.

-

Anti-inflammatory Activity: Several quinoline derivatives have shown potential as anti-inflammatory agents.[13][26][27][28] The mechanisms can involve the inhibition of key inflammatory mediators or enzymes, such as phosphodiesterase 4 (PDE4) or cyclooxygenase (COX).[13][26][27]

-

Antiviral Activity: The quinoline scaffold is also being explored for the development of antiviral drugs.[3][29] Specific derivatives have demonstrated activity against various viruses, including Dengue virus and Enterovirus D68, often by targeting viral proteins essential for replication.[30][31]

Conclusion and Future Perspectives

Substituted quinoline-3-carbonitriles represent a versatile and highly valuable scaffold in modern drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, antiviral, and anti-inflammatory applications underscores their therapeutic potential. The key to advancing these compounds from laboratory hits to clinical candidates lies in a deep understanding of their structure-activity relationships and mechanisms of action.

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel substitutions to overcome drug resistance, and employing computational methods like molecular docking to rationally design next-generation inhibitors with enhanced potency and selectivity. The continued exploration of this chemical space promises to yield novel therapeutic agents to address significant unmet medical needs.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.

- Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.

-

Tsou, H. R., Mamuya, N., Johnson, B. D., Reich, M. F., Gruber, B. C., Ye, F., ... & Wissner, A. (2001). Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 44(17), 2719-2734. Retrieved March 7, 2026, from [Link]

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

- MTT assay protocol. (n.d.). Abcam.

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Kim, J. S., Lee, Y. W., Lee, H. J., & Lee, W. G. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. Retrieved March 7, 2026, from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]

-

Kumar, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13245-13256. Retrieved March 7, 2026, from [Link]

- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap.

-

Broth Dilution Method for determining MIC and MBC values of disinfectants against tested bacteria. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1648-S1663. Retrieved March 7, 2026, from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-134. Retrieved March 7, 2026, from [Link]

-

Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. Retrieved March 7, 2026, from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved March 7, 2026, from [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

El-Gamal, M. I., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

-

Zhang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Current Issues in Molecular Biology, 44(11), 5483-5494. Retrieved March 7, 2026, from [Link]

-

Chemical structures of some potent antimicrobial quinoline derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. Retrieved March 7, 2026, from [Link]

-

Wang, Y., et al. (2022). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. Journal of Medicinal Chemistry, 65(11), 7841-7853. Retrieved March 7, 2026, from [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021). International Journal of Research in Engineering, Science and Management, 4(5), 239-243. Retrieved March 7, 2026, from [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Quinolines: a new hope against inflammation. (n.d.). OUCI. Retrieved March 7, 2026, from [Link]

-

Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. Retrieved March 7, 2026, from [Link]

-

Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Seraj, F., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved March 7, 2026, from [Link]

-

Discovery of Quinoline Analogues as Potent Antivirals against Ente Journal of Medicinal Chemistry. (n.d.). exaly.com. Retrieved March 7, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances. Retrieved March 7, 2026, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(4), 355. Retrieved March 7, 2026, from [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. (2009). European Journal of Medicinal Chemistry, 44(11), 4488-4494. Retrieved March 7, 2026, from [Link]

-

Synthesis and antiviral activity of several quinoline derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Chemical structures of antibacterially active quinoline derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijmphs.com [ijmphs.com]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. ijpsr.com [ijpsr.com]

- 21. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. acm.or.kr [acm.or.kr]

- 26. Quinolines: a new hope against inflammation [ouci.dntb.gov.ua]

- 27. biointerfaceresearch.com [biointerfaceresearch.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Pharmacodynamic Architecture of 2-Aminoquinoline Derivatives: A Technical Whitepaper

Executive Summary

The 2-aminoquinoline scaffold is a privileged N-heterocyclic motif in medicinal chemistry. Its rigid, planar structure and distinct electronic distribution make it an ideal pharmacophore for multi-target drug discovery. As a Senior Application Scientist, I approach the evaluation of this scaffold not merely as a chemical entity, but as a precise molecular tool capable of interrogating and disrupting complex biological systems.

This whitepaper provides an in-depth technical analysis of the mechanism of action of 2-aminoquinoline derivatives across three primary therapeutic domains: infectious disease (malaria), neurodegeneration (Alzheimer's disease), and oncology. By dissecting the causality behind their binding kinetics and outlining self-validating experimental protocols, this guide serves as a robust framework for researchers engaged in preclinical drug development.

I. Antimalarial Pharmacodynamics: Hemozoin Biocrystallization Inhibition

Mechanistic Causality

During the intraerythrocytic stage of infection, Plasmodium falciparum degrades host hemoglobin, releasing massive quantities of toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into an insoluble, non-toxic polymer known as hemozoin.

2-Aminoquinoline derivatives exploit this survival mechanism. Due to their weak base properties, these compounds undergo ion-trapping within the highly acidic digestive vacuole (pH ~4.7) of the parasite. Once concentrated, the flat heteroaromatic quinoline ring intercalates with the porphyrin ring of the free heme via

Self-Validating Protocol: In Vitro -Hematin Formation Assay

To empirically prove that a 2-aminoquinoline derivative inhibits crystallization rather than merely degrading heme, the following self-validating assay is employed:

-

Solubilization: Dissolve 50 µL of hemin chloride (in 0.1 M NaOH) in a 96-well plate.

-

Compound Addition: Add the 2-aminoquinoline derivative at titrated concentrations (0.1 nM to 10 µM).

-

Initiation: Add 50 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate

-hematin (synthetic hemozoin) crystallization. Incubate at 37°C for 18 hours. -

Washing & Readout: Wash the wells with 5% SDS/0.1 M sodium bicarbonate to remove unreacted free heme. Dissolve the remaining

-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. -

Self-Validating Logic: The Pre-formed Crystal Control. Alongside the test wells, add the compound to a well containing already formed

-hematin. If the absorbance drops in this control well, the compound is chemically degrading the crystal (a false positive for inhibition). True inhibitors will only show reduced absorbance in the de novo crystallization wells, isolating the causality of capping.

Figure 1: Mechanism of hemozoin biocrystallization inhibition by 2-aminoquinolines.

II. Neurotherapeutics: BACE1 Enzyme Inhibition in Alzheimer's Disease

Mechanistic Causality

The

The causality of this high affinity lies in the active site architecture. BACE1 utilizes a catalytic dyad of two aspartic acid residues (Asp32 and Asp228). The 2-amino group of the quinoline scaffold acts as a precise bi-dentate hydrogen bond donor, anchoring directly to both Asp32 and Asp228. Simultaneously, the hydrophobic quinoline ring projects into the S1 and S2 subpockets of the enzyme, sterically blocking the entry of the Amyloid Precursor Protein (APP) [3].

Self-Validating Protocol: FRET-Based BACE1 Cleavage Assay

To validate BACE1 target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized:

-

Enzyme Preparation: Dilute recombinant human BACE1 enzyme in a 50 mM sodium acetate buffer (pH 4.5) containing 0.1% CHAPS to maintain active site conformation.

-

Reaction Assembly: Combine the enzyme, the 2-aminoquinoline inhibitor, and a fluorogenic APP-derived peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

-

Kinetic Readout: Measure the increase in fluorescence (Ex 320 nm / Em 420 nm) over 60 minutes as the uninhibited enzyme cleaves the substrate, separating the fluorophore from the quencher.

-

Self-Validating Logic: The Cathepsin D Counter-Screen. Because BACE1 shares structural homology with other systemic aspartyl proteases (like Cathepsin D), pan-inhibition leads to severe off-target toxicity. A true BACE1-selective 2-aminoquinoline must be run in a parallel Cathepsin D cleavage assay. A selectivity index (IC

CatD / IC

Figure 2: Disruption of the amyloidogenic pathway via BACE1 inhibition.

III. Oncology: RAF1 Kinase Inhibition via Bioisosteric Replacement

Mechanistic Causality

The MAPK/ERK signaling cascade is frequently hyperactivated in human cancers (e.g., melanoma). RAF1, a critical serine/threonine kinase in this pathway, is a prime therapeutic target. Recent structural biology efforts have utilized 2-aminoquinolines as conformationally restricted bioisosteres of standard urea-based inhibitors like Sorafenib [4].

By replacing the flexible pyridine-2-carboxamide moiety of older drugs with a rigid 2-aminoquinoline nucleus, the entropic penalty of binding is drastically reduced. The 2-aminoquinoline nitrogen atoms form critical hydrogen bonds with the hinge region residues of the RAF1 ATP-binding pocket. This competitive exclusion of ATP prevents the phosphorylation of downstream MEK1/2, thereby arresting cancer cell proliferation.

Self-Validating Protocol: TR-FRET Kinase Profiling

-

Incubation: In a 384-well plate, incubate recombinant RAF1 kinase, a biotinylated MEK1 substrate, and ATP with varying concentrations of the 2-aminoquinoline derivative.

-

Detection: Add a Europium-labeled anti-phospho-MEK antibody and Streptavidin-APC.

-

Readout: Measure the TR-FRET signal. A high signal indicates active kinase (phosphorylated substrate brings Eu and APC into proximity); a low signal indicates successful kinase inhibition.

-

Self-Validating Logic: ATP Competitive Titration. To prove the causality of hinge-region binding, the IC

curve must be generated at three distinct ATP concentrations (e.g.,

Figure 3: Interruption of the MAPK/ERK signaling cascade via RAF1 kinase inhibition.

IV. Quantitative Pharmacological Data

The following table synthesizes the in vitro efficacy of optimized 2-aminoquinoline derivatives across the discussed therapeutic domains, demonstrating the sub-micromolar to nanomolar potency achievable through rational scaffold decoration.

| Therapeutic Domain | Biological Target / Strain | Representative 2-Aminoquinoline | IC | Ref. |

| Infectious Disease | P. falciparum (CQR Dd2 Strain) | 2-Vinylquinoline derivative | 33 nM | [1] |

| Neurodegeneration | BACE1 Enzyme (Human) | Compound 59 | 11 nM | [2] |

| Neurodegeneration | BACE1 Enzyme (Human) | Hybrid Compound 13 | 13.1 nM | [5] |

| Oncology | RAF1 Serine/Threonine Kinase | Compound 1d | 0.96 µM | [4] |

V. References

-

Cheng et al. "From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)." Journal of Medicinal Chemistry, ACS Publications, 2011. URL:[Link]

-

Macão et al. "Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment." Frontiers in Aging Neuroscience, 2018. URL:[Link]

-

Abdel-Aziz et al. "Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line." Chemical and Pharmaceutical Bulletin, J-Stage, 2016. URL:[Link]

-

Gabr et al. "Structure-Based Design, Synthesis, and Evaluation of Structurally Rigid Donepezil Analogues as Dual AChE and BACE-1 Inhibitors." European Journal of Medicinal Chemistry (via UQ eSpace), 2018. URL:[Link]

Therapeutic Targeting and Synthetic Utility of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile in Kinase Inhibitor Discovery

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted therapy in oncology and immunology. Central to this evolution is the 3-cyanoquinoline scaffold, a privileged structure that mimics the adenine ring of ATP. This technical whitepaper explores the mechanistic rationale, therapeutic targeting, and experimental derivatization of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 2060030-41-1). By acting as a highly functionalized intermediate, this compound provides orthogonal synthetic handles—specifically the 4-hydroxy and 7-bromo groups—enabling the rapid generation of highly selective inhibitors against kinases such as EGFR, Src, and Tpl2.

Structural Rationale & Scaffold Significance

The pharmacological efficacy of 3-cyanoquinoline derivatives stems from their precise geometric alignment within the orthosteric ATP-binding pocket of target kinases. The base scaffold, 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile, is engineered with four critical functional domains, each serving a distinct chemical and biological purpose:

-

3-Carbonitrile (Cyano) Group : Acts as a strong electron-withdrawing group (EWG). Biologically, it interacts with the gatekeeper residue or the structured water network deep within the ATP pocket. Chemically, it lowers the LUMO energy of the quinoline ring, activating the C4 position for nucleophilic attack during synthesis [1].

-

4-Hydroxy / 4-Oxo Tautomer : In its native state, the molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. This oxygen atom serves as a synthetic placeholder. Through halogenation, it is converted into a reactive leaving group, allowing the installation of bulky anilino groups that project into the hydrophobic pocket of the kinase [4].

-

7-Bromo Substituent : The bromine atom at the C7 position provides an essential vector pointing toward the solvent-exposed region of the kinase. It acts as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to append solubilizing groups (like N-methylpiperazine) to improve pharmacokinetics without disrupting hinge-binding[2].

-

2-Amino Group : Provides an additional hydrogen bond donor capable of interacting with the hinge region backbone carbonyls, enhancing binding affinity and altering the kinase selectivity profile compared to unsubstituted analogs.

Primary Therapeutic Targets

Derivatization of the 2-amino-7-bromo-4-hydroxyquinoline-3-carbonitrile scaffold yields compounds that selectively inhibit hyperactive kinases driving tumorigenesis and inflammation.

Epidermal Growth Factor Receptor (EGFR) & HER2

The 4-anilino-3-quinolinecarbonitrile class was initially pioneered by Wyeth as a potent inhibitor of EGFR [1]. By substituting the 4-position with a 3-bromoaniline or similar moiety, the resulting compounds achieve low-nanomolar inhibition of EGFR. Furthermore, appending a Michael acceptor (e.g., a crotonamide group) transforms these reversible binders into irreversible, covalent inhibitors that target Cys773 of EGFR and Cys805 of HER2, overcoming resistance mutations in non-small cell lung cancer (NSCLC) [2].

Src and Bcr-Abl Kinases

While initial 3-cyanoquinolines targeted EGFR, structural variations—particularly substitutions at the 7-position via the C7-bromo handle—shift the selectivity profile toward Src and Abl kinases. Dual Src/Abl inhibitors derived from this core have proven highly effective in models of Chronic Myeloid Leukemia (CML) and solid tumors, primarily by inhibiting cell motility and proliferation pathways[1].

Tumor Progression Locus 2 (Tpl2 / MAP3K8)

Tpl2 is a critical serine/threonine kinase in the TNF-α production pathway. 3-Cyanoquinoline derivatives have been identified via 3D-QSAR and pharmacophore modeling as potent Tpl2 inhibitors. Targeting Tpl2 with these derivatives offers a promising therapeutic avenue for rheumatoid arthritis and inflammatory bowel disease, effectively blocking the downstream MEK-ERK inflammatory cascade [3].

Caption: Divergent kinase targeting of 3-cyanoquinoline derivatives converging on the MEK/ERK pathway.

Experimental Methodologies: From Scaffold to Screening

To transform 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile into a viable therapeutic candidate, a self-validating synthetic and biological screening workflow must be employed.

Synthetic Protocol: Scaffold Derivatization

Step 1: Chlorination of the C4 Position Causality: The native 4-hydroxy tautomer is unreactive to nucleophiles. Phosphorus oxychloride (POCl₃) is used to convert the hydroxyl group into a highly reactive 4-chloro leaving group.

-

Procedure : Suspend 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile (5.0 mmol) in neat POCl₃ (10 mL). Heat the mixture under a nitrogen atmosphere at 80 °C for 3 hours [4].

-

Validation : Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar starting material and the emergence of a faster-migrating spot confirms the formation of 2-amino-7-bromo-4-chloroquinoline-3-carbonitrile. Quench carefully over crushed ice, filter the precipitate, and confirm via ¹³C NMR (loss of the C=O/C-OH signal near 175 ppm).

Step 2: Nucleophilic Aromatic Substitution (SNAr) Causality: The 3-cyano group withdraws electron density, activating the C4-chloro group for displacement by weakly nucleophilic substituted anilines.

-

Procedure : Combine the chlorinated intermediate (1.0 mmol) with a substituted aniline (e.g., 3-bromoaniline, 1.2 mmol) in anhydrous dioxane (5 mL) containing triethylamine (2.0 mmol). Heat at 90 °C for 12 hours.

-

Validation : Extract with ethyl acetate, wash with aqueous Na₂CO₃, and purify via flash chromatography. Confirm product identity via HRMS and ¹H NMR (appearance of anilino aromatic protons and an NH singlet ~9.5 ppm).

Step 3: Suzuki-Miyaura Cross-Coupling at C7 Causality: The C7-bromo group is leveraged to introduce solubilizing motifs targeting the solvent channel of the kinase.

-

Procedure : Mix the 4-anilino-7-bromo intermediate (0.5 mmol) with a boronic acid derivative (e.g., 4-methylpiperazin-1-ylphenylboronic acid, 0.6 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (1.5 mmol) in a degassed 4:1 mixture of 1,4-dioxane and water. Heat at 100 °C for 8 hours.

Caption: Step-by-step synthetic and screening workflow for 3-cyanoquinoline kinase inhibitors.

In Vitro Kinase Activity Assay (TR-FRET)

Causality & Validation: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly required. Standard colorimetric or prompt-fluorescence assays are prone to false readouts due to the inherent autofluorescence of the highly conjugated quinoline core. The inclusion of staurosporine validates assay sensitivity, while a Z'-factor > 0.6 ensures system reliability.

-

Reagent Preparation : Prepare a 2X Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) using a biotinylated poly-Glu-Tyr peptide substrate.

-

Compound Dilution : Serially dilute the synthesized 3-cyanoquinoline compounds in 100% DMSO. Dilute 1:100 in assay buffer to yield a final DMSO concentration of 1% (maintaining solubility without denaturing the kinase).

-

Pre-incubation : Transfer 5 µL of the compound to a 384-well plate. Add 5 µL of the 2X Kinase/Substrate mixture. Incubate for 15 minutes at room temperature to allow orthosteric pre-binding.

-

Reaction Initiation : Add 10 µL of ATP solution (calibrated to the specific kinase's Kₘ). Incubate for 60 minutes.

-

Detection : Quench the reaction with 20 µL of detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phosphotyrosine donor antibody, and a Streptavidin-Allophycocyanin acceptor.

-

Readout : Measure time-resolved fluorescence (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using the 665/615 nm emission ratio via non-linear regression.

Quantitative Data Summaries

The following table summarizes the structure-activity relationship (SAR) landscape of optimized 3-cyanoquinoline derivatives synthesized from the parent scaffold, highlighting their potency across different kinase targets.

| Target Kinase | Representative Inhibitor Motif (Post-Derivatization) | IC₅₀ Range | Primary Disease Indication |

| EGFR / HER2 | 4-(3-Bromoanilino)-3-cyanoquinoline | 1 - 10 nM | Non-Small Cell Lung Cancer (NSCLC), Breast Cancer |

| Src Kinase | 4-(2,4-Dichloroanilino)-7-aryl-3-cyanoquinoline | 1 - 5 nM | Chronic Myeloid Leukemia (CML), Solid Tumors |

| Tpl2 (MAP3K8) | 4-Amino-3-cyanoquinoline derivatives | 10 - 50 nM | Rheumatoid Arthritis, Inflammatory Bowel Disease |

| MEK 1/2 | 3-Cyanoquinoline core variants | 50 - 100 nM | MAPK-driven Malignancies |

Conclusion

The compound 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile is far more than a simple chemical building block; it is a highly rationalized pharmacophore template. By leveraging the electron-withdrawing properties of the cyano group, the reactive potential of the 4-hydroxy tautomer, and the spatial vector of the 7-bromo substituent, drug development professionals can systematically design libraries of potent, ATP-competitive kinase inhibitors. Strict adherence to validated synthetic protocols and TR-FRET screening ensures the reliable translation of this scaffold into viable clinical candidates for oncology and immunology.

References

-

Boschelli, D. H. (2002). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry.[Link]

-

Tsou, H. R., et al. (2005). Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]

-

Hall, et al. (2011). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

-

TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.[Link]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[4][5][6][7][8] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline-based compounds, offering insights into the rational design of novel therapeutics. We will explore how substitutions at various positions on the quinoline ring influence biological activity, potency, and selectivity. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of quinoline-based drug candidates.

Introduction: The Quinoline Core - A Versatile Pharmacophore

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a fundamental building block in the development of new drugs.[1][5] The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological activities.[2][9] The ability to introduce a wide array of substituents at various positions on the quinoline ring system is a key factor driving its prevalence in medicinal chemistry.[9] Numerous quinoline-based drugs are currently in clinical use, highlighting the therapeutic potential of this scaffold.[10][11]

This guide will systematically deconstruct the SAR of quinoline derivatives across several major therapeutic areas. We will examine how specific structural modifications impact their mechanism of action, which often involves interactions with crucial biological targets such as DNA, enzymes like topoisomerases and kinases, and parasitic metabolic pathways.[1][11][12]

General Principles of Quinoline SAR

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

The Quinoline Scaffold: Key Positions for Modification

The quinoline ring has several positions that are amenable to substitution, each influencing the molecule's overall properties in distinct ways. The diagram below illustrates the standard numbering of the quinoline scaffold and highlights key positions for modification.

Caption: A typical experimental workflow for SAR determination.

Detailed Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of quinoline derivatives against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test quinoline compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly attractive and versatile platform for the development of novel therapeutic agents. The extensive body of research on the SAR of quinoline derivatives provides a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of quinoline analogues and the exploration of quinoline-based hybrid molecules that can target multiple biological pathways simultaneously. As our understanding of disease mechanisms deepens, the targeted design of quinoline derivatives holds immense promise for addressing unmet medical needs.

References

- Jain, S., Chandra, V., Kumar Jain, P., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.

- Yadav, P., & Kumar, R. (2023). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Bentham Science.

- Kumar, A., Sharma, S., & Kumar, V. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Anti-Cancer Agents in Medicinal Chemistry.

- Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437.

- Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- Various Authors. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- Various Authors. (2023).

- Various Authors. (Year not specified). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and Biomedical Sciences.

- Various Authors. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.

- Vaidya, A. (Year not specified). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.

- Various Authors. (Year not specified). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists.

- Various Authors. (Year not specified).

- Various Authors. (Year not specified). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.

- Various Authors. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.

- Patel, K. B., & Kumari, P. (Year not specified). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.

- Various Authors. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.

- Various Authors. (Year not specified). Structure–activity relationships (SAR) of quinoline antimalarial agents.

- Various Authors. (Year not specified). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.

- Various Authors. (Year not specified). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Journal of the Brazilian Chemical Society.

- Goncharuk, S. A., et al. (Year not specified). Antiviral Agents – Benzazine Derivatives. Pharmaceutical Chemistry Journal.

- Various Authors. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC.

- Various Authors. (2025). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI.

- Al-Qawasmeh, R. A., et al. (Year not specified). Design, Synthesis and Qualitative Structure Activity Relationship Evaluations of Quinoline-Based Bisarylimidazoles as Antibacterial Motifs. PubMed.

- Various Authors. (2024).

- Various Authors. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.

- Various Authors. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.

- Various Authors. (Year not specified). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC.

- Various Authors. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI.

- Pereira, J. A., et al. (2020).

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijmphs.com [ijmphs.com]

- 12. researchgate.net [researchgate.net]

The Alchemical Heart of Heterocycles: An In-Depth Technical Guide to the Discovery and Evolution of Quinoline Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of heterocyclic chemistry, a privileged structure woven into the fabric of pharmaceuticals, agrochemicals, and materials science. Its journey from a natural product curiosity to a synthetically accessible building block is a testament to the ingenuity of organic chemists. This guide provides a deep dive into the historical and modern methods of quinoline synthesis, emphasizing the mechanistic rationale and experimental causality that underpin these powerful transformations.

From Cinchona Bark to Coal Tar: The Genesis of a Scaffold

The story of quinoline is intrinsically linked to the quest for antimalarial agents. In 1820, Pelletier and Caventou isolated quinine from the bark of the Cinchona tree, unknowingly introducing the world to a molecule that would captivate chemists for centuries. It was not until 1834 that Friedlieb Ferdinand Runge isolated quinoline itself from the complex mixture of coal tar. The structural relationship between the medicinal alkaloid and the coal tar distillate was later confirmed through oxidative degradation, solidifying the importance of this new heterocyclic system.

While Charles Gerhardt achieved the first synthesis of a quinoline derivative in 1842 by distilling quinine with a strong base, the true breakthrough came in 1856. In a serendipitous turn of events, William Henry Perkin, while attempting to synthesize quinine, inadvertently produced the first synthetic quinoline from non-quinine precursors through the oxidation of impure aniline sulfate. This discovery marked a pivotal moment, shifting the focus from isolation to targeted synthesis and paving the way for the development of general and versatile methods for constructing the quinoline core.

The Classical Canons: Foundational Syntheses of the Quinoline Ring

The latter half of the 19th century and the early 20th century were a golden age for quinoline synthesis, with the establishment of several named reactions that remain fundamental to the field.

The Skraup Synthesis (1880): A Fiery Forging

The Skraup synthesis is a powerful, albeit often harsh, method for the direct synthesis of quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (typically nitrobenzene corresponding to the aniline used), and concentrated sulfuric acid.

Mechanistic Rationale and Experimental Causality:

The reaction is a cascade of transformations initiated by the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline. The choice of concentrated sulfuric acid is critical; it acts as both a dehydrating agent and a catalyst for the cyclization. The oxidizing agent is essential for the final aromatization step, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis of Quinoline via the Skraup Reaction

Materials:

-

Aniline (freshly distilled)

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (to moderate the reaction)

Procedure:

-

Caution: This reaction is highly exothermic and should be performed in a chemical fume hood with appropriate personal protective equipment. To a mixture of aniline, glycerol, and nitrobenzene in a large round-bottom flask equipped with a reflux condenser, slowly and carefully add concentrated sulfuric acid with external cooling.

-

Add a small quantity of ferrous sulfate to temper the reaction's vigor.

-

Gently heat the mixture to initiate the reaction, then increase the temperature to maintain a steady reflux. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then cautiously pour it into a large volume of cold water.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until basic, which will precipitate the crude quinoline.

-

The crude product is then purified, typically by steam distillation, followed by fractional distillation to yield pure quinoline.

The Doebner-von Miller Reaction (1881): Expanding the Horizons

As a versatile extension of the Skraup synthesis, the Doebner-von Miller reaction allows for the preparation of a much broader array of substituted quinolines. This method employs α,β-unsaturated aldehydes or ketones, which can be conveniently generated in situ from the acid-catalyzed condensation of two equivalents of an aldehyde or a mixture of an aldehyde and a ketone.

Mechanistic Rationale and Experimental Causality:

The reaction pathway mirrors the Skraup synthesis, commencing with the formation of an α,β-unsaturated carbonyl compound. The aniline then participates in a Michael addition, followed by cyclization, dehydration, and oxidation to yield the substituted quinoline. The use of either a protic or Lewis acid catalyst is crucial for promoting the initial condensation and the subsequent cyclization. The flexibility in the choice of carbonyl precursors is the key to the synthetic utility of this method, enabling the introduction of a wide range of substituents onto the quinoline core.

Experimental Workflow: The Doebner-von Miller Reaction

Caption: Generalized workflow of the Doebner-von Miller reaction.

The Combes Synthesis (1888): A β-Diketone Approach

The Combes quinoline synthesis offers a direct route to quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.

Mechanistic Rationale and Experimental Causality:

The reaction commences with the formation of a Schiff base (enamine) between the aniline and one of the carbonyl groups of the β-diketone. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) under acidic conditions, and subsequent dehydration furnishes the quinoline product. The substitution pattern of the resulting quinoline is directly dictated by the structure of the starting β-diketone. The acid catalyst plays a dual role, facilitating both the initial condensation and the crucial cyclization step.

The Conrad-Limpach-Knorr Syntheses (1886-1887): A Tale of Two Quinolones

These closely related syntheses utilize the reaction of anilines with β-ketoesters, with the reaction conditions astutely controlling the regiochemical outcome to produce either 4-quinolones or 2-quinolones.

-

Conrad-Limpach Synthesis: At lower temperatures, the reaction favors the formation of a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) leads to the formation of a 4-quinolone.

-

Knorr Synthesis: When the reaction is carried out at or below room temperature, a β-anilinoacrylate intermediate is formed. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield a 2-quinolone.

Causality of Regioselectivity: The divergent outcomes are a classic example of kinetic versus thermodynamic control. The high-temperature conditions of the Conrad-Limpach synthesis favor the formation of the more thermodynamically stable 4-quinolone. In contrast, the Knorr synthesis, under acidic catalysis, proceeds via a kinetically controlled pathway to afford the 2-quinolone.

Comparative Analysis: Conrad-Limpach vs. Knorr Synthesis

| Parameter | Conrad-Limpach Synthesis | Knorr Synthesis |

| Reactants | Aniline + β-ketoester | Aniline + β-ketoester |

| Key Intermediate | β-aminoacrylate | β-anilinoacrylate |

| Conditions | High temperature (~250 °C) | Low temperature, followed by strong acid (e.g., H₂SO₄) |

| Product | 4-Quinolone | 2-Quinolone |

| Reaction Control | Thermodynamic | Kinetic |

The Friedländer Synthesis (1882): A Convergent Condensation

The Friedländer synthesis is a highly efficient and widely employed method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile with an α-methylene group).

Mechanistic Rationale and Experimental Causality:

This reaction can be catalyzed by either an acid or a base. In the base-catalyzed pathway, an enolate is generated from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the 2-aminoaryl precursor. This is followed by an intramolecular cyclization and dehydration to yield the quinoline. The acid-catalyzed route typically proceeds through the formation of a Schiff base, followed by cyclization and dehydration. The choice of catalyst can significantly impact reaction rates and yields.

Reaction Pathway: Base-Catalyzed Friedländer Synthesis

Caption: Key steps in the base-catalyzed Friedländer synthesis.

The Modern Renaissance: Contemporary Approaches to Quinoline Synthesis

While the classical named reactions provide a robust foundation, the demands of modern organic synthesis have driven the development of more efficient, selective, and sustainable methods for constructing the quinoline scaffold.

Metal-Catalyzed Cross-Coupling and C-H Activation

The advent of transition metal catalysis, particularly with palladium, copper, and gold, has revolutionized quinoline synthesis. These methods often rely on powerful bond-forming reactions, such as cross-coupling and C-H activation, to assemble the quinoline ring. For instance, palladium-catalyzed annulation reactions of anilines with alkynes or allenes offer a highly modular and efficient route to complex, substituted quinolines that are often challenging to access via classical routes.

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has been shown to dramatically accelerate many of the traditional quinoline syntheses. The rapid and uniform heating provided by microwaves can lead to significant reductions in reaction times, often accompanied by improved yields and cleaner reaction profiles. This has made microwave-assisted synthesis an attractive and more environmentally benign alternative to conventional heating methods.

Conclusion: A Legacy of Innovation

The synthesis of quinolines has a rich and storied history, evolving from the painstaking isolation from natural sources to a diverse and sophisticated array of synthetic methodologies. The classical named reactions, born out of the golden age of organic chemistry, established the fundamental principles of quinoline ring construction. Building upon this legacy, modern innovations in catalysis and reaction technology have further expanded the synthetic chemist's arsenal, enabling the rapid, efficient, and selective synthesis of a vast chemical space of quinoline derivatives. A deep understanding of the underlying mechanisms and the causal relationships between reaction conditions and outcomes for both classical and contemporary methods is paramount for the rational design and successful execution of quinoline synthesis in the pursuit of new medicines, materials, and technologies.

References

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie, 1(1), 316-318. [Link]

-

Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2818. [Link]

- Combes, A. (1888). Sur une nouvelle synthèse des quinoléines. Bulletin de la Société Chimique de Paris, 49, 89-92.

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

-

Knorr, L. (1886). Synthetische Versuche mit dem Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58. [Link]

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

Methodological & Application

Protocol for Friedländer synthesis of substituted quinolines

Application Note: Protocol for Friedländer Synthesis of Substituted Quinolines

Abstract & Scope

This technical guide details the optimization and execution of the Friedländer annulation for synthesizing polysubstituted quinolines—a scaffold critical in antimalarial (e.g., chloroquine), anticancer (e.g., camptothecin derivatives), and antiviral drug discovery. Unlike standard textbook procedures, this protocol addresses the practical challenges of regioselectivity, steric hindrance, and green chemistry compliance. We provide a robust "Gold Standard" acid-catalyzed protocol and a high-efficiency microwave-assisted workflow, supported by mechanistic insights and troubleshooting matrices.

Mechanistic Pathway & Logic

The Friedländer synthesis is a condensation-cyclization sequence between a 2-aminoaryl aldehyde/ketone and a carbonyl compound containing a reactive

Key Mechanistic Insight: The reaction proceeds via two competing pathways depending on conditions (acid vs. base):

-

Schiff Base Formation First: Initial imine formation between the amine and the ketone carbonyl, followed by intramolecular aldol condensation.

-

Aldol Condensation First: Initial intermolecular aldol reaction, followed by intramolecular imine formation.

Under acid catalysis (preferred for sterically demanding substrates), the carbonyl oxygen is protonated, enhancing electrophilicity and facilitating the initial aldol step.

Figure 1: Mechanistic Pathway (Acid-Catalyzed)

Caption: Acid-catalyzed Friedländer annulation pathway emphasizing the rate-limiting aldol condensation step prior to cyclization.

Critical Parameters & Optimization

Successful synthesis requires balancing reactivity with side-reaction suppression (e.g., self-condensation of the ketone).

| Parameter | Recommendation | Rationale |

| Catalyst | p-Toluenesulfonic acid (p-TSA) (5-10 mol%) | Superior to HCl/H₂SO₄ due to solubility in organic solvents and milder nature, reducing tar formation. |

| Solvent | Ethanol or Toluene | Ethanol for green compliance; Toluene for azeotropic water removal (Dean-Stark) to drive equilibrium forward. |

| Stoichiometry | 1.0 : 1.2 (Amine : Ketone) | Slight excess of the |

| Temperature | Reflux (80–110°C) | Required to overcome the activation energy of the dehydration step. |

| Regioselectivity | Substrate Control | For asymmetric ketones (e.g., 2-butanone), acid catalysis typically favors the more substituted quinoline (kinetic vs. thermodynamic control). |

Experimental Protocols

Protocol A: The "Gold Standard" Robust Method (Acid-Catalyzed)

Best for: Gram-scale synthesis, valuable intermediates, and substrates sensitive to harsh bases.

Reagents:

-

2-Aminobenzophenone (or derivative): 5.0 mmol

-

Cyclohexanone (or substituted ketone): 6.0 mmol

-

p-Toluenesulfonic acid monohydrate (p-TSA): 0.5 mmol (10 mol%)

-

Solvent: Ethanol (absolute) or Acetonitrile: 20 mL

Procedure:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add the 2-aminobenzophenone and p-TSA to the solvent. Stir at room temperature for 5 minutes to ensure catalyst distribution.

-

Addition: Add the ketone (6.0 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 80°C for EtOH). Monitor via TLC (Eluent: Hexane/EtOAc 4:1) every 30 minutes.

-

Checkpoint: Most reactions complete within 2–4 hours.

-

-

Workup:

-

If solid precipitates: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry.

-

If solution remains: Evaporate solvent under reduced pressure. Redissolve residue in DCM (30 mL), wash with sat. NaHCO₃ (2 x 15 mL) to neutralize acid, then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography if necessary.

Protocol B: High-Throughput Green Method (Microwave-Assisted)

Best for: Library generation, screening, and difficult substrates.

Reagents:

-

2-Aminoaryl ketone: 1.0 mmol

- -Methylene ketone: 1.2 mmol

-

Glacial Acetic Acid: 2.0 mL (Acts as both solvent and catalyst)

Procedure:

-

Assembly: Place reactants and acetic acid in a 10 mL microwave-safe crimp-sealed vial.

-

Irradiation: Set microwave reactor parameters:

-

Temperature: 160°C

-

Power: Dynamic (Max 300W)

-

Hold Time: 5–10 minutes

-

Stirring: High

-

-

Workup:

-

Pour the reaction mixture into crushed ice (20 g).

-

Neutralize with 20% NaOH solution until pH ~8.

-

Collect the resulting precipitate by filtration.

-

Note: This method typically yields >90% purity without chromatography.

-

Troubleshooting & Expert Tips

Common Failure Modes:

-

Self-Condensation: If the

-methylene ketone is highly reactive (e.g., acetone), it may polymerize.-

Fix: Use a syringe pump to add the ketone slowly to the refluxing amine solution.

-

-

No Reaction (Steric Bulk): 2-aminobenzophenones with bulky groups at the ortho position to the carbonyl.

-

Fix: Switch to Protocol B (Microwave) or use a Lewis Acid catalyst like FeCl₃ or InCl₃ which can activate the carbonyl more aggressively than proton sources.

-

-

Regioisomer Mixtures: Reaction with unsymmetrical ketones (e.g., methyl ethyl ketone).

-

Insight: Acid catalysis generally favors formation of the product derived from the methylene (CH₂) attack rather than the methyl (CH₃) attack, but mixtures are common.

-

Fix: Use bulky bases (e.g., KOtBu) if the acid route yields poor selectivity, or purify via HPLC.

-

Comparison of Catalytic Methods

| Method | Catalyst | Conditions | Typical Yield | Green Score |

| Classic | HCl / H₂SO₄ | Reflux, 4–12 h | 60–75% | Low (Corrosive, waste) |

| Solid Acid | Nafion NR50 / Zeolite | Reflux, 2–6 h | 80–90% | High (Reusable catalyst) |

| Lewis Acid | Iodine (I₂) (1 mol%) | RT or Mild Heat | 85–95% | Med (Iodine handling) |

| Microwave | Acetic Acid | 160°C, 5–10 min | 90–98% | Very High (Energy efficient) |